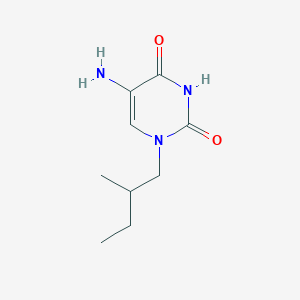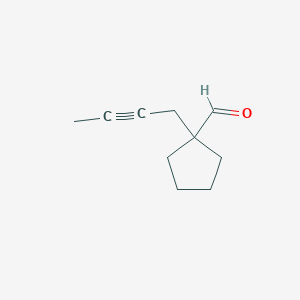
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H14O. It is a cyclopentane derivative with an aldehyde functional group and a but-2-yn-1-yl substituent. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions, where the alkyne moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a catalyst or under specific temperature conditions
Major Products:
Oxidation: 1-(But-2-yn-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-yn-1-yl)cyclopentane-1-methanol.
Substitution: Depends on the nucleophile used, resulting in various substituted cyclopentane derivatives
Applications De Recherche Scientifique
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is utilized in several scientific research areas:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of novel materials with specific properties
Mécanisme D'action
The mechanism of action for 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic attack on the aldehyde group or addition reactions involving the alkyne moiety .
Comparaison Avec Des Composés Similaires
- 1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde
- 1-(But-2-yn-1-yl)cyclopropane-1-carbaldehyde
- 1-(But-2-yn-1-yl)-3-methylcyclohexane-1-carbaldehyde
Uniqueness: 1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde is unique due to its specific ring size and the presence of both an alkyne and an aldehyde functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C10H14O |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-but-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-3-6-10(9-11)7-4-5-8-10/h9H,4-8H2,1H3 |
Clé InChI |
GMLXNRXQZRTDKH-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC1(CCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


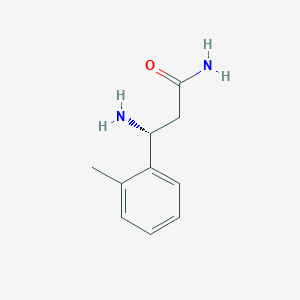
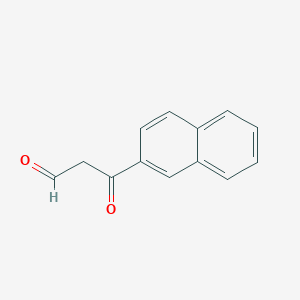
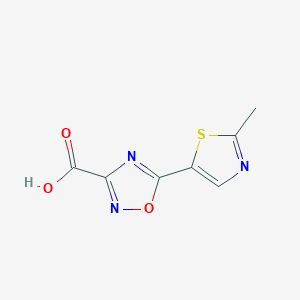
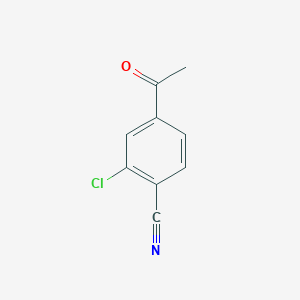
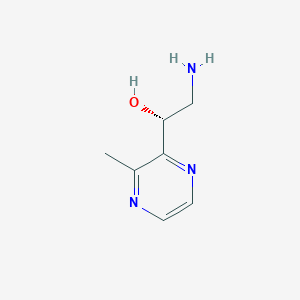
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
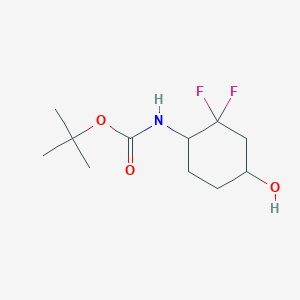
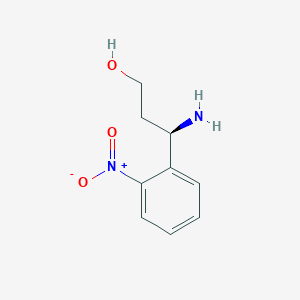
![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
